

# GC-MS analysis of PCB 193 in environmental samples

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	2,3,3',4',5,5',6- Heptachlorobiphenyl
CAS No.:	69782-91-8
Cat. No.:	B1596461

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Application Note: High-Resolution GC-MS Analysis of PCB 193 in Environmental Matrices

## Abstract

This application note details a robust protocol for the extraction, cleanup, and quantification of PCB 193 (**2,3,3',4',5,5',6-Heptachlorobiphenyl**) in complex environmental samples (soil, sediment, and biota). Unlike dioxin-like PCBs, PCB 193 is a multi-ortho congener often overlooked in standard monitoring, yet it serves as a critical marker for specific industrial formulations (e.g., Aroclor 1254/1260 mixtures). This guide prioritizes Isotope Dilution Mass Spectrometry (IDMS) using High-Resolution GC-MS (HRGC/HRMS) to overcome matrix interferences and co-elution challenges common on standard 5% phenyl columns.

## Introduction & Scientific Context

### 2.1 The Analyte: PCB 193

- Structure: **2,3,3',4',5,5',6-Heptachlorobiphenyl** (

).

- **Toxicity:** PCB 193 possesses three ortho-chlorine atoms (positions 2, 6, 2'), preventing the planar configuration required for binding to the aryl hydrocarbon receptor (AhR). Consequently, it is not classified as a "dioxin-like" PCB and has a negligible Toxic Equivalency Factor (TEF).
- **Environmental Significance:** Despite lower toxicity, PCB 193 is persistent and bioaccumulative. Its accurate quantification is essential for mass balance studies and forensic source apportionment of contamination plumes.

**2.2 The Analytical Challenge: Co-elution** On standard non-polar columns (e.g., DB-5ms), PCB 193 elutes in a crowded region of the chromatogram, often co-eluting with or eluting immediately adjacent to PCB 191 and PCB 180. Accurate analysis requires chromatographic resolution or mass-spectral discrimination, necessitating specific column phases or HRMS.

## Methodological Principles

**3.1 Isotope Dilution Mass Spectrometry (IDMS)** To ensure trustworthiness and self-validation, this protocol mandates the use of carbon-13 labeled internal standards (

-PCB 193).

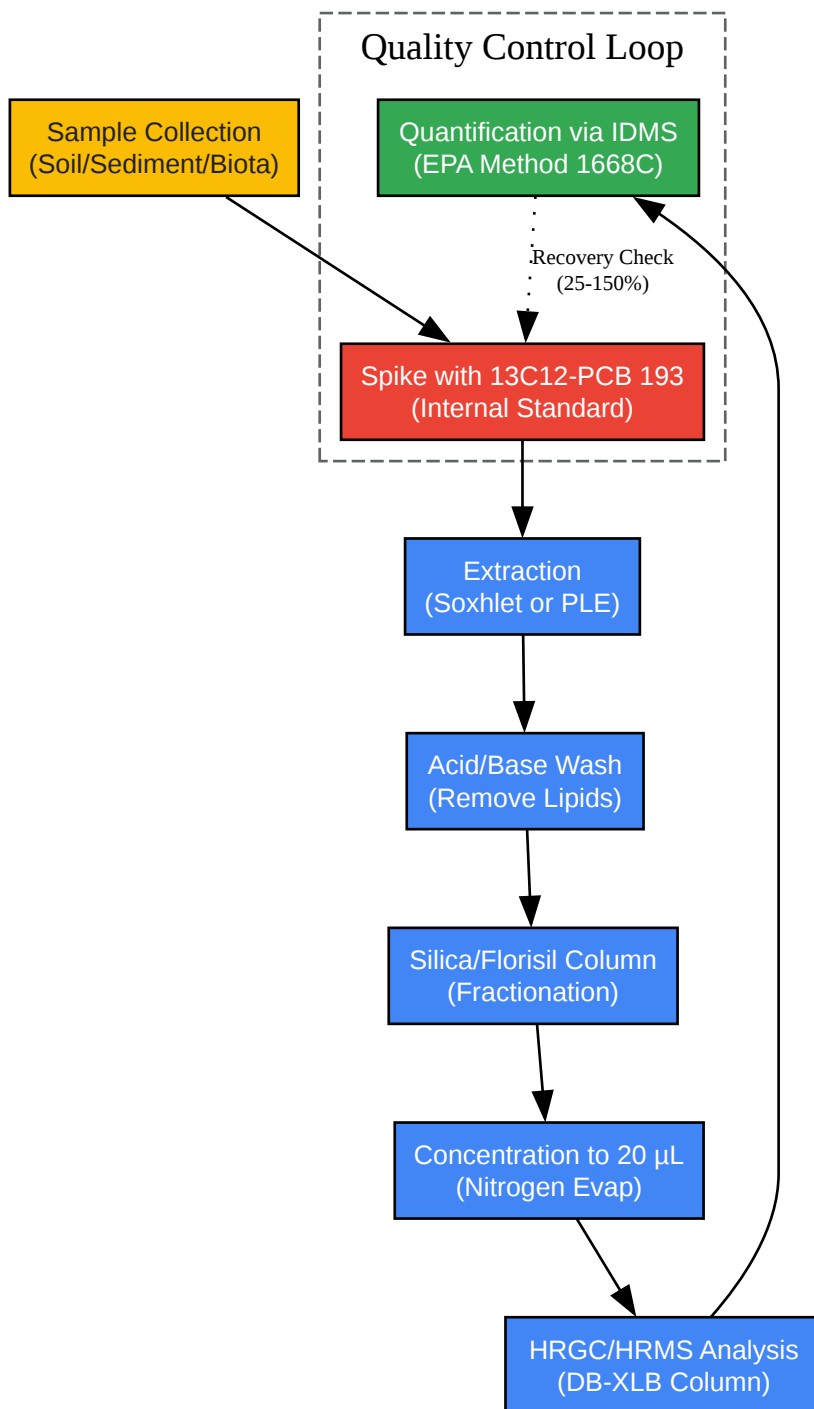
- **Mechanism:** The labeled analog is spiked into the sample before extraction. It undergoes the same losses during extraction and cleanup as the native analyte.
- **Result:** Quantification is based on the ratio of Native/Labeled response, automatically correcting for recovery losses and matrix suppression.

### 3.2 Instrumental Platform

- **Technique:** HRGC/HRMS (Magnetic Sector) at 10,000 resolution (10% valley).
- **Alternative:** Triple Quadrupole GC-MS/MS (SRM mode) is a valid alternative for screening, provided the transitions are specific.

# Experimental Workflow

## Workflow Diagram



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Caption: Figure 1. End-to-end workflow for PCB 193 analysis utilizing Isotope Dilution Mass Spectrometry (IDMS).

## Detailed Protocol

### Reagents & Standards

- Native Standard: PCB 193 (AccuStandard or Wellington Labs).
- Labeled Internal Standard:
  - PCB 193 (Wellington Laboratories, Cat# PCB-193-C). Crucial: Do not use a surrogate (e.g., -PCB 180) if specific
  - PCB 193 is available, as slight retention time differences can affect accuracy during window switching.
- Cleanup Standard:
  - PCB 188 (Spiked after cleanup, before injection to measure recovery).

### Sample Preparation

- Extraction:
  - Weigh 10 g of dried solid sample (mixed with sodium sulfate).
  - Spike with 2 ng of
    - PCB 193.
  - Extract using Soxhlet (16-24 hours with Toluene) or Pressurized Liquid Extraction (PLE) (Hexane:Acetone 1:1).
- Lipid Removal (Critical):
  - Treat extract with concentrated Sulfuric Acid ( ) until the acid layer remains colorless.

- Note: PCB 193 is stable in acid; this step removes biological lipids that foul the GC liner.
- Fractionation:
  - Pass through a Florisil column (deactivated 1-2%).
  - Elute with Hexane. PCB 193 elutes in the first fraction.
- Final Concentration:
  - Evaporate to near dryness and reconstitute in 20  $\mu$ L Nonane containing the Cleanup Standard.

## Instrumental Analysis (GC-HRMS)

### GC Configuration:

- Injector: Splitless, 280°C.
- Column: DB-XLB (30m x 0.25mm x 0.25 $\mu$ m) is recommended over DB-5ms.
  - Reasoning: DB-XLB (eXceptionally Low Bleed) provides superior separation of PCB 193 from the co-eluting PCB 191/180 cluster compared to standard 5% phenyl columns [1].
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
- Oven Program:
  - 100°C (hold 1 min)
  - 20°C/min to 200°C
  - 2.5°C/min to 260°C (Critical separation ramp)
  - 20°C/min to 320°C (hold 5 min)

MS Parameters (SIM Mode): Operate in Selected Ion Monitoring (SIM) mode focusing on the molecular ion cluster for Heptachlorobiphenyls.

Analyte Type	Target Nuclide	Primary Ion (m/z)	Secondary Ion (m/z)	Ratio (Theoretical)
Native PCB 193		393.8020	395.7990	1.04
-PCB 193		405.8423	407.8393	1.04

Note: Masses calculated based on exact mass of

and

. A resolution of 10,000 ensures separation from potential PFK lock-mass interferences.

## Data Analysis & Quality Control

### Identification Criteria

- Retention Time: The native PCB 193 peak must elute within -2 to +3 seconds of the -PCB 193 internal standard.
- Ion Ratio: The ratio of the Primary/Secondary ions (393.8/395.8) must be within  $\pm 15\%$  of the theoretical value (1.04).
- Signal-to-Noise: > 10:1 for Quantification; > 3:1 for Detection.

## Quantification Calculation

Use the Isotope Dilution equation (Derived from EPA Method 1668C [2]):

Where:

- = Concentration of native PCB 193.
- = Area of native PCB 193 (sum of primary and secondary ions).
- = Concentration of Internal Standard (-PCB 193).
- = Area of Internal Standard.

- = Relative Response Factor (determined during initial calibration).

## Troubleshooting Co-elutions

If using a standard DB-5ms column, PCB 193 may appear as a shoulder on the PCB 180 peak or co-elute with PCB 191.

- Diagnosis: Check the peak shape of the  
-PCB 193. If it is symmetrical but the native signal is distorted, an interference is present.
- Solution: Switch to a DB-XLB or HT-8 column. Alternatively, use a secondary mass transition (e.g.,  
  
) for confirmation, though this reduces sensitivity.

## References

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- Van den Berg, M., et al. (2006).[4] The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. *Toxicological Sciences*, 93(2), 223–241.[4]

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- To cite this document: BenchChem. [GC-MS analysis of PCB 193 in environmental samples]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1596461/docs#gc-ms-analysis-of-pcb-193-in-environmental-samples\]](https://www.benchchem.com/product/b1596461/docs#gc-ms-analysis-of-pcb-193-in-environmental-samples)

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